molecular formula C10H23NO4Si B1584015 4-(3-(Trimethoxysilyl)propyl)morpholine CAS No. 31024-54-1

4-(3-(Trimethoxysilyl)propyl)morpholine

Cat. No.: B1584015
CAS No.: 31024-54-1
M. Wt: 249.38 g/mol
InChI Key: YJDOIAGBSYPPCK-UHFFFAOYSA-N
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Description

4-(3-(Trimethoxysilyl)propyl)morpholine is an organosilane compound with the molecular formula C10H23NO4Si. It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further bonded to a trimethoxysilyl group. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trimethoxysilyl)propyl)morpholine typically involves the reaction of morpholine with 3-chloropropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:

Morpholine+3-ChloropropyltrimethoxysilaneThis compound+HCl\text{Morpholine} + \text{3-Chloropropyltrimethoxysilane} \rightarrow \text{this compound} + \text{HCl} Morpholine+3-Chloropropyltrimethoxysilane→this compound+HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors equipped with moisture control systems to ensure the purity of the final product. The reaction conditions are optimized to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trimethoxysilyl)propyl)morpholine undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water to form silanols.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-(3-(Trimethoxysilyl)propyl)morpholine has a wide range of applications in scientific research, including:

    Surface Modification: Used as a coupling agent to modify the surface properties of materials, enhancing adhesion and compatibility.

    Polymer Chemistry: Incorporated into polymer matrices to improve mechanical and thermal properties.

    Biomedical Research: Utilized in the development of drug delivery systems and biocompatible coatings.

    Catalysis: Acts as a ligand in catalytic reactions, improving the efficiency and selectivity of the catalysts.

Mechanism of Action

The mechanism of action of 4-(3-(Trimethoxysilyl)propyl)morpholine is primarily based on its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with other silanol-containing surfaces. This property makes it an effective coupling agent and surface modifier.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propylamine
  • 3-(Trimethoxysilyl)propylmethacrylate
  • 3-(Trimethoxysilyl)propylisocyanate

Uniqueness

4-(3-(Trimethoxysilyl)propyl)morpholine is unique due to the presence of the morpholine ring, which imparts additional chemical reactivity and versatility compared to other similar compounds. The morpholine ring can participate in various nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

trimethoxy(3-morpholin-4-ylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO4Si/c1-12-16(13-2,14-3)10-4-5-11-6-8-15-9-7-11/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDOIAGBSYPPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCN1CCOCC1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067589
Record name Morpholine, 4-[3-(trimethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31024-54-1
Record name 4-[3-(Trimethoxysilyl)propyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31024-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(3-(trimethoxysilyl)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-[3-(trimethoxysilyl)propyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine, 4-[3-(trimethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(trimethoxysilyl)propyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.837
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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